1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid belongs to the class of organic compounds known as pyrrolecarboxylic acids. These are pyrrole derivatives carrying a carboxy group as a substituent. [] This specific compound features a 4-fluorophenyl substituent at the nitrogen atom of the pyrrole ring. The compound has been investigated for its potential in various scientific research areas, including medicinal chemistry and materials science. It serves as a building block for synthesizing more complex molecules with potential biological activities. [, ]
1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 205.19 g/mol. This compound is classified as a pyrrole derivative, specifically characterized by the presence of a fluorophenyl group and a carboxylic acid functional group. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods, often involving multi-step reactions. One common approach includes:
The synthesis may require specific conditions such as controlled temperature, solvent choice, and catalysts to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference.
The molecular structure of 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid features:
1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by its electronic structure due to the presence of electron-withdrawing groups like fluorine, which can enhance nucleophilicity or electrophilicity in subsequent reactions.
The mechanism by which 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid exerts its biological effects is likely related to its interaction with specific biological targets. Research indicates that similar compounds can inhibit enzymes or modulate receptor activity, contributing to their pharmacological effects.
Studies have shown that pyrrole derivatives may interact with key proteins involved in disease pathways, suggesting potential applications in treating conditions such as cancer or infectious diseases. For instance, compounds with similar structures have demonstrated activity against tuberculosis and other pathogens by inhibiting essential bacterial functions.
The compound is classified as having high gastrointestinal absorption and is permeable through biological membranes, making it a candidate for drug development.
1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has potential applications in various scientific fields:
The strategic incorporation of fluorine atoms into pyrrole-2-carboxylic acid scaffolds significantly enhances their potential as bioactive pharmacophores. Van Leusen [3+2] cycloaddition stands as a pivotal synthetic methodology for constructing polysubstituted pyrrole derivatives, utilizing tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes under basic conditions. This reaction proceeds through a carbanion intermediate that attacks α,β-unsaturated systems, followed by cyclization and tosyl group elimination to yield functionalized pyrroles [9]. The operational simplicity and substrate versatility of this method are evidenced by its application in synthesizing ethyl 4-aryl-3-(methoxycarbonyl)-pyrroles from aryl acrylic esters with yields exceeding 70% [9]. Alternatively, polyfluoroalkynoate cycloadditions enable direct access to 4-polyfluoroalkylated pyrrole-3-carboxylates, providing efficient routes to fluorinated building blocks with enhanced electronic properties [5]. Comparative studies reveal that solvent selection critically influences reaction efficiency, with toluene proving optimal for both reaction and crystallization stages, enhancing practicality [9].
Table 1: Synthetic Methods for Fluorinated Pyrrole-2-carboxylates
Method | Starting Materials | Conditions | Key Products | Yield Range |
---|---|---|---|---|
Van Leusen Cycloaddition | TosMIC, α,β-unsaturated esters | Base (t-BuONa), toluene | 3,4-Disubstituted pyrrole-3-carboxylates | 70-85% |
Polyfluoroalkynoate Route | Polyfluoro-2-alkynoic esters | Thermal cyclization | 4-Polyfluoroalkyl pyrrole-3-carboxylates | 50-75% |
Horner-Wadsworth-Emmons | Aldehydes, phosphonates | Two-step sequence | Ethyl 4-substituted-1H-pyrrole-3-carboxylates | 60-72% |
Regioselective modification of the 1-(4-fluorophenyl)-1H-pyrrole core enables precise optimization of bioactivity. C3/C5 electrophilic substitutions preferentially target electron-rich positions, facilitating halogenation, nitration, or acylation to introduce diverse functional groups. This approach proved instrumental in developing dual acetylcholinesterase (hAChE) and α-glucosidase inhibitors, where C4-linked pyrimidin-2-amine derivatives (e.g., compound 2f) demonstrated potent enzyme inhibition (IC₅₀ < 5 μM) attributed to optimal spatial positioning within enzymatic pockets [2]. Cross-coupling methodologies further expand structural diversity; Suzuki-Miyaura reactions install aryl/heteroaryl groups at C4, while N-arylation under copper catalysis affords N-substituted derivatives without compromising the fluorophenyl moiety [2] [9]. X-ray crystallography of temsavir, an FDA-approved HIV attachment inhibitor containing a fluorinated pyrrolopyridine core, revealed critical hydrogen bonding between its pyrrole NH and Asp113 of gp120, validating the pharmacophoric significance of the fluorophenyl-pyrrole motif [3].
Table 2: Bioactive Derivatives via Regioselective Functionalization
Compound | C3 Substituent | C4 Substituent | C5 Substituent | Biological Target | Activity (IC₅₀/EC₅₀) |
---|---|---|---|---|---|
2e | H | 4-Pyrimidinyl | 4-Fluorophenyl | hAChE / α-Glucosidase | < 10 μM (dual) |
2f | H | 6-Phenylpyrimidinyl | 4-Fluorophenyl | hAChE / α-Glucosidase | < 5 μM (dual) |
NBD-11021 | 2,4-Dichlorophenyl | Piperidine | H | HIV gp120 (CD4 antagonist) | 2.2 μM |
Electron-withdrawing groups (EWGs), particularly fluorine and trifluoromethyl, profoundly influence the physicochemical and pharmacological profiles of pyrrole-2-carboxylic acid derivatives. Fluorine's high electronegativity enhances metabolic stability and membrane permeability by reducing electron density on the pyrrole ring, thereby diminishing oxidative degradation pathways. In MmpL3 inhibitors for tuberculosis, 4-(trifluoromethyl)phenyl analogues at the C3 position exhibited MIC values < 0.016 μg/mL against Mycobacterium tuberculosis, attributed to improved target engagement within hydrophobic binding pockets [6]. Similarly, proteasome inhibitors bearing C3-fluorinated benzyl groups demonstrated >50-fold potency enhancements over non-fluorinated counterparts in visceral leishmaniasis models, correlating with increased proteasome binding affinity [8]. Hammett analyses substantiate that EWGs augment bioactivity through both electronic effects (σ > 0.4) and lipophilic contributions (π > 1.2), facilitating optimal target interactions. This is exemplified by pyrrole-2-carboxamides where fluorinated aryl groups increased microsomal stability (Cli < 1 mL/min/g) while maintaining submicromolar anti-tubercular activity [6].
Table 3: Electronic Effects of Substituents on Pyrrole Bioactivity
Substituent | Hammett σ Constant | Lipophilicity (π) | Target | Activity Enhancement |
---|---|---|---|---|
4-F-C₆H₄ | 0.34 | 0.92 | hAChE / α-Glucosidase | 3-fold vs. phenyl |
3-CF₃ | 0.54 | 1.44 | MmpL3 (M. tuberculosis) | MIC < 0.016 μg/mL |
3,5-diF | 0.68 | 1.24 | Proteasome (Leishmania) | IC₅₀ < 0.1 μM |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5